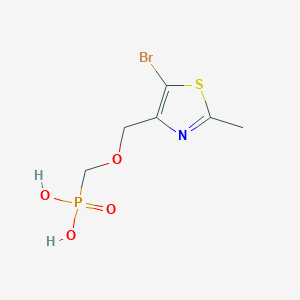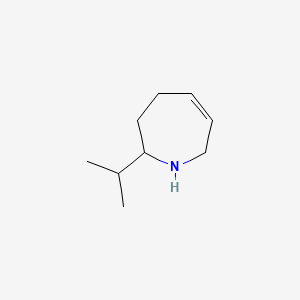![molecular formula C10H12N2O3S B14905300 4-[(4-Nitrophenyl)sulfanyl]morpholine](/img/structure/B14905300.png)
4-[(4-Nitrophenyl)sulfanyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Nitrophenyl)thio)morpholine is a chemical compound that has garnered significant interest in medicinal chemistry. It is known for its role as a precursor to 4-thiomorpholinoaniline, a useful building block in the synthesis of various pharmacologically active compounds . The compound features a morpholine ring substituted with a 4-nitrophenylthio group, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 4-((4-Nitrophenyl)thio)morpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under controlled conditions . This reaction is facilitated by the nucleophilic nature of thiomorpholine, which attacks the electron-deficient aromatic ring of 4-fluoronitrobenzene, resulting in the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a base to neutralize the by-products.
Industrial production methods for this compound are not extensively documented, but the principles of nucleophilic aromatic substitution can be scaled up for larger-scale synthesis. The choice of solvent, temperature, and reaction time are critical factors that need to be optimized for industrial applications.
Analyse Des Réactions Chimiques
4-((4-Nitrophenyl)thio)morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Substitution: The compound can participate in further substitution reactions, particularly at the nitro group or the aromatic ring, to introduce additional functional groups.
Common reagents for these reactions include hydrogen gas, tin(II) chloride, and various oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-((4-Nitrophenyl)thio)morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antidiabetic, antimigraine, and antimicrobial agents. The compound’s derivatives are explored for their potential as kinase inhibitors, reverse transcriptase inhibitors, and other therapeutic agents.
Biological Studies: The compound and its derivatives are used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 4-((4-Nitrophenyl)thio)morpholine and its derivatives often involves interactions with specific molecular targets. For instance, the reduction product, 4-thiomorpholinoaniline, can act as an inhibitor of certain enzymes or receptors. The sulfur atom in the thiomorpholine ring increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and protein targets . The nitro group, when reduced to an amino group, can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
4-((4-Nitrophenyl)thio)morpholine can be compared with similar compounds such as 4-(4-nitrophenyl)morpholine. The key difference lies in the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom increases the compound’s lipophilicity and provides a site for oxidation, making it a versatile intermediate in synthetic chemistry .
Similar compounds include:
4-(4-Nitrophenyl)morpholine: Lacks the sulfur atom, resulting in different chemical reactivity and biological activity.
4-Thiomorpholinoaniline: The reduced form of 4-((4-Nitrophenyl)thio)morpholine, used as a building block in various synthetic applications.
Propriétés
Formule moléculaire |
C10H12N2O3S |
|---|---|
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
4-(4-nitrophenyl)sulfanylmorpholine |
InChI |
InChI=1S/C10H12N2O3S/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4H,5-8H2 |
Clé InChI |
HHLDAZDJEMBLCY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1SC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


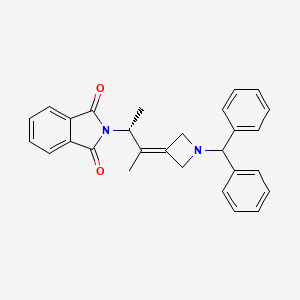
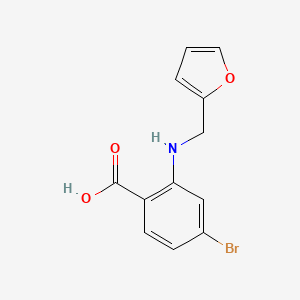
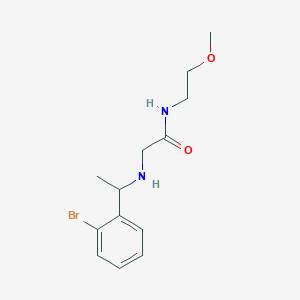
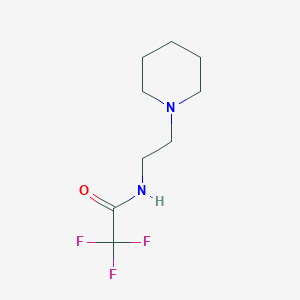
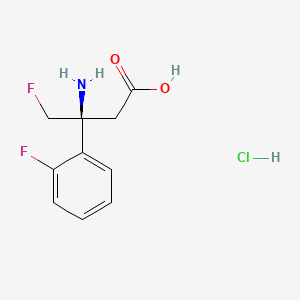
![2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B14905246.png)
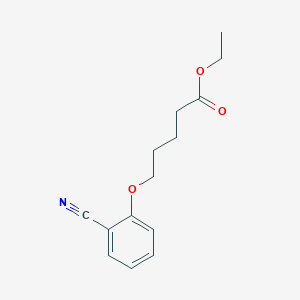
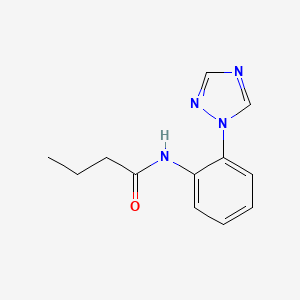
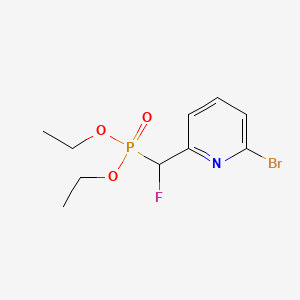
![n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B14905284.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B14905288.png)
![rel-((3aS,6aR)-6a-Fluorooctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B14905289.png)
